1-Adamantyldimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBYCNFAXLUGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893535 | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3717-40-6 | |
| Record name | (Dimethylamino)adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1-adamantanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Adamantyldimethylamine and Its Precursors
Comprehensive Analysis of Established Synthetic Routes to 1-Adamantyldimethylamine
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily begin with precursors such as 1-adamantylamine or its corresponding hydrochloride salt.
Reductive Amination Pathways (e.g., from 1-Adamantylamine)
Reductive amination stands as a primary method for synthesizing this compound. A prominent example of this is the Eschweiler-Clarke reaction, which involves the methylation of a primary amine using excess formic acid and formaldehyde (B43269). researchgate.net
In this pathway, 1-adamantylamine hydrochloride is often the starting material. google.com The reaction proceeds by treating 1-adamantylamine with formaldehyde and formic acid. researchgate.net In a specific documented procedure, 1-adamantylamine hydrochloride is charged into a reactor, followed by the addition of formic acid and an aqueous solution of sodium hydroxide (B78521). google.com The mixture is heated, and an aqueous solution of formaldehyde is then added to facilitate the methylation process. google.com The molar ratio of formaldehyde to the 1-adamantylamine precursor is typically in the range of 2.1:1 to 2.4:1, while the molar ratio of formic acid to the precursor ranges from 2.3:1 to 2.7:1. google.com This alkylation step is frequently performed "neat," meaning without the addition of solvents. google.com
Another variation involves the reductive amination of 1-adamantylamine with formaldehyde and hydrogen gas in the presence of a hydrogenation catalyst. researchgate.net This process can be carried out in a system with two liquid phases, such as a solvent mixture of water and an aromatic hydrocarbon like toluene (B28343) or xylene. researchgate.net The 1-adamantylamine, which is soluble in the organic phase, reacts with formaldehyde and hydrogen to form the desired product. researchgate.net
Table 1: Comparison of Reductive Amination Conditions for this compound Synthesis
| Method | Starting Material | Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| Eschweiler-Clarke | 1-Adamantylamine Hydrochloride | Formaldehyde, Formic Acid, Sodium Hydroxide | Heated to 75-80°C; Neat (solventless) preferred | google.com |
| Catalytic Hydrogenation | 1-Adamantylamine | Formaldehyde, Hydrogen Gas | Presence of a hydrogenation catalyst (e.g., Raney nickel); Two-phase liquid system (e.g., water/toluene) | researchgate.net |
Mechanistic Insights into this compound Formation
The mechanism of the Eschweiler-Clarke reaction is a well-understood process. It begins with the reaction between 1-adamantylamine and formaldehyde to form an aminal, which then dehydrates to form an iminium ion. The formic acid present in the reaction mixture then acts as a hydride donor, reducing the iminium ion to the monomethylated amine, (1-adamantyl)(methyl)amine. This process repeats a second time, with the secondary amine reacting again with formaldehyde and being reduced by formic acid to yield the final product, this compound. The driving force for the reaction is the formation of carbon dioxide gas from the decomposition of the protonated formic acid after hydride transfer.
In the case of catalytic reductive amination with hydrogen, the mechanism involves the catalyst surface. 1-Adamantylamine and formaldehyde first react to form a hemiaminal, which then dehydrates to an iminium ion. This intermediate is then catalytically hydrogenated on the surface of a metal catalyst, such as Raney nickel or palladium, to yield the methylated product. researchgate.net This process is repeated to achieve dimethylation.
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign synthetic routes for chemical compounds, including this compound. epa.gov This involves the use of eco-friendly solvents and advanced catalytic systems. scispace.com
Development of Eco-Friendly Solvents and Reaction Media
The selection of solvents is a critical aspect of green synthesis. numberanalytics.com Traditional organic solvents are often volatile, toxic, and environmentally persistent. orientjchem.org Research into green solvents focuses on alternatives like bio-based solvents, ionic liquids, and supercritical fluids. numberanalytics.comorientjchem.org
For the synthesis of adamantane (B196018) derivatives, replacing conventional solvents like toluene with greener options is a key goal. researchgate.netnih.gov Bio-based solvents derived from renewable sources, such as bio-alcohols (e.g., ethanol) or ethers like cyclopentyl methyl ether (CPME), are promising alternatives. numberanalytics.comnih.gov CPME, for instance, has been shown to be a suitable replacement for non-polar organic solvents like hexane (B92381) and toluene in certain reactions. nih.gov Furthermore, developing solvent-free reaction conditions, as seen in some Eschweiler-Clarke procedures, represents a significant step in reducing waste and environmental impact. google.comnih.gov The use of dimethyl carbonate, which is considered a green reagent, has also been noted in reactions involving this compound, highlighting a move towards more sustainable methylating agents. google.com
Catalytic Systems for Sustainable this compound Production
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste by being effective in small amounts and allowing for multiple reaction cycles. epa.gov In the synthesis of this compound via reductive amination, the choice of catalyst is crucial for sustainability.
Atom Economy and Waste Minimization Metrics in Synthesis
A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com This metric provides a clear indication of how much waste is generated; a higher atom economy signifies a more sustainable and efficient process. chemistry-teaching-resources.comlangholmandcanonbieschools.dumgal.sch.uk The formula for calculating atom economy is:
% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100
Traditionally, the synthesis of adamantane amines often relied on multi-step sequences starting from halogenated adamantanes. For instance, a common route to 1-adamantylamine, a precursor to this compound, involves the Ritter-type reaction of 1-bromoadamantane (B121549) with a nitrile, followed by hydrolysis. acs.org While effective, this pathway has a lower atom economy due to the formation of stoichiometric byproducts.
Modern approaches, such as direct C-H amination, aim to maximize atom economy. By directly converting a C-H bond on the adamantane core to a C-N bond, these methods can theoretically approach 100% atom economy, as they are often addition-type reactions. chemistry-teaching-resources.compnas.org
| Synthetic Route | Reaction Type | Key Reactants | Major Byproducts | Theoretical Atom Economy |
| Classical Ritter-type Reaction | Substitution / Hydrolysis | 1-Bromoadamantane, Formamide, Sulfuric Acid | Ammonium (B1175870) Bisulfate, Bromide Salts | Low |
| Direct C-H Amination | Addition / C-H Functionalization | Adamantane, Aminating Agent | None (in ideal catalysis) | High (approaching 100%) |
This interactive table compares the atom economy of a classical synthesis route to adamantane amines with a modern, idealized direct C-H functionalization approach.
The push for higher atom economy has catalyzed research into new synthetic methods that minimize waste by design, moving away from classical substitution reactions that generate significant inorganic salt waste. chemistry-teaching-resources.com
Modern Synthetic Techniques and Emerging Methodologies for Enhanced Efficiency
To overcome the limitations of traditional batch synthesis and improve metrics like yield, selectivity, and sustainability, chemists are exploring a range of advanced techniques. These methodologies are particularly relevant for the synthesis of complex molecules like adamantane derivatives, where reactivity and selectivity can be challenging to control.
Flow chemistry, where reactions are performed continuously in a tube or microreactor instead of a batch vessel, offers significant advantages for chemical synthesis. dfc-kyoto.co.jpunimi.it This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety, especially when handling hazardous reagents or highly exothermic processes. dfc-kyoto.co.jpbeilstein-journals.org
For adamantane derivatives, flow chemistry has been applied to streamline multi-step syntheses and enable reactions that are difficult to control in batch. beilstein-journals.orgacs.org The ability to rapidly heat and cool the reaction mixture within the small volume of a flow reactor minimizes the formation of side products. Furthermore, unstable intermediates can be generated and consumed in situ, avoiding the need for their isolation and storage. beilstein-journals.org
| Advantage of Flow Chemistry | Application in Adamantane Synthesis | Reference |
| Precise Temperature Control | Minimizes side reactions in exothermic functionalization steps. | dfc-kyoto.co.jp |
| Enhanced Safety | Enables the use of hazardous reagents or unstable intermediates (e.g., Vilsmeier reagent) by generating them for immediate consumption. | beilstein-journals.org |
| Improved Mixing & Mass Transfer | Increases reaction rates and yields compared to heterogeneous batch reactions. | unimi.it |
| Scalability | Facilitates easier scale-up from laboratory to production by extending run time rather than increasing reactor volume. | thieme.de |
| Automation | Allows for automated optimization of reaction conditions, accelerating process development. | dfc-kyoto.co.jp |
This interactive table summarizes the key benefits of applying flow chemistry to the synthesis of adamantane compounds.
The direct functionalization of adamantane's strong C(sp³)–H bonds represents a major challenge in synthetic chemistry. nih.gov Photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies to overcome this hurdle under mild conditions. acs.orgrsc.org
Photocatalysis often employs a dual-catalyst system, combining a photocatalyst (like an iridium complex) that absorbs visible light with a hydrogen atom transfer (HAT) catalyst. nih.govrsc.org Upon irradiation, the excited photocatalyst initiates a process where the HAT catalyst selectively abstracts a hydrogen atom from a tertiary C-H bond of the adamantane core, generating an adamantyl radical. nih.gov This highly reactive intermediate can then engage in a variety of bond-forming reactions. acs.orgchemrxiv.org This method has shown exceptional selectivity for the strong 3° C–H bonds of adamantanes. acs.orgacs.org
Electrocatalysis offers another green alternative, using electrical potential to drive C-H functionalization reactions, thereby avoiding the need for harsh chemical oxidants. rsc.org
| Catalytic System | Method | Target Bond | Key Features | Reference |
| Ir(dF(CF₃)ppy)₂ / Quinuclidine Derivative | Photocatalysis (Dual) | 3° C-H | High chemoselectivity for adamantane C-H bonds over weaker bonds; operates under visible light. | nih.govacs.org |
| Decatungstate (TBADT) | Photocatalysis (HAT) | 3° C-H | Enables three-component reactions, such as the synthesis of adamantyl ketones. | nih.gov |
| Anodic Oxidation | Electrocatalysis | C-H | Sustainable method for C-C and C-X bond formation, avoiding stoichiometric oxidants. | rsc.org |
This interactive table presents examples of modern catalytic systems for the functionalization of adamantane.
Achieving selectivity—both in terms of which functional group reacts (chemoselectivity) and at which position (regioselectivity)—is paramount for the efficient synthesis of complex molecules. adelaide.edu.au The symmetrical and rigid structure of the adamantane cage presents unique challenges and opportunities for selective functionalization.
Modern catalytic methods have provided unprecedented levels of control. For example, photocatalytic HAT systems demonstrate remarkable chemoselectivity. They can target the strong, unactivated C-H bonds at the bridgehead positions of adamantane even in the presence of other, more traditionally reactive functional groups within the same molecule. acs.orgchemrxiv.org For instance, a Boc-protected derivative of rimantadine (B1662185) was selectively alkylated at the adamantane 3° position, with no reaction observed at the more electronically activated α-amino C-H position. acs.org
Regioselectivity is also highly controllable. Most C-H functionalization methods, including photocatalysis, show a strong preference for the four equivalent tertiary (bridgehead) positions over the twelve secondary (methylene) positions due to the greater stability of the resulting tertiary radical. nih.govrsc.org In other reaction types, such as the Friedel-Crafts arylation of adamantane, the choice of catalyst and additives can direct substitution to achieve specific isomers, such as all-meta-substituted tetraaryl adamantanes, which was previously challenging. uni-giessen.deresearchgate.net
| Reaction Type | Catalyst/Reagent | Selectivity Type | Outcome | Reference |
| Photocatalytic C-H Alkylation | Ir-photocatalyst / Quinuclidine-HAT catalyst | Chemo- & Regioselective | Preferential alkylation of adamantane 3° C-H bond in the presence of weaker C-H bonds (e.g., aldehydic). | acs.orgchemrxiv.org |
| Friedel-Crafts Arylation | AlCl₃ with t-BuBr additive | Regioselective | Directs arylation to the meta-position of the aryl substituent on the adamantane core. | uni-giessen.deresearchgate.net |
| Rh-catalyzed C-H Amination | Rh₂(esp)₂ | Regioselective | Intramolecular amination at the adamantane C(sp³)-H bond. | pnas.org |
This interactive table illustrates how different catalytic strategies can achieve high chemo- and regioselectivity in the synthesis of adamantane derivatives.
Chemical Transformations and Derivatization Studies of 1 Adamantyldimethylamine
Quaternization Reactions of 1-Adamantyldimethylamine: Synthesis and Reactivity of Adamantyltrimethylammonium Salts
The nitrogen atom of this compound readily undergoes quaternization to form adamantyltrimethylammonium salts. These quaternary ammonium (B1175870) salts are valuable intermediates in the synthesis of various compounds, including templating agents for zeolite synthesis.
A common method for the quaternization of this compound involves its reaction with an alkylating agent. For instance, the reaction with dimethyl carbonate at elevated temperatures and pressures yields 1-adamantyltrimethylammonium methylcarbonate (B8334205). google.com This process is typically carried out in an autoclave at temperatures ranging from 80°C to 200°C. google.com The resulting adamantyltrimethylammonium methylcarbonate can then be converted to 1-adamantyltrimethylammonium hydroxide (B78521) by reacting it with calcium hydroxide or magnesium hydroxide in the presence of water. google.com
Another approach involves the use of dimethyl sulfate (B86663). The quaternization of this compound with dimethyl sulfate provides the corresponding adamantyltrimethylammonium salt. researchgate.net Research has also demonstrated the synthesis of N,N,N-trimethyl-1-adamantyl quaternary ammonium salt with a product yield of 90.5%. researchgate.net This was achieved after synthesizing N,N-dimethyl-1-adamantane from amantadine (B194251) via the Eschweiler-Clarke reaction, with an optimal amantadine to formic acid to formaldehyde (B43269) ratio of 1:5:4, reacting for 18 hours at 98°C to achieve a 93.4% yield. researchgate.net
| Quaternization Reagent | Product | Reaction Conditions | Yield | Reference |
| Dimethyl Carbonate | 1-Adamantyltrimethylammonium methylcarbonate | 80-200°C, Autoclave | Not specified | google.com |
| Dimethyl Sulfate | Adamantyltrimethylammonium salt | Not specified | Not specified | researchgate.net |
| Not specified | N,N,N-Trimethyl-1-adamantyl quaternary ammonium salt | Not specified | 90.5% | researchgate.net |
This table summarizes key quaternization reactions of this compound.
The resulting adamantyltrimethylammonium hydroxides are of particular interest as structure-directing agents in the synthesis of zeolites. justia.com
Nucleophilic Reactivity of the Dimethylamine (B145610) Moiety
The lone pair of electrons on the nitrogen atom of the dimethylamine group imparts nucleophilic character to this compound. weebly.comgatech.edu This nucleophilicity allows it to participate in various reactions, including substitutions and additions. solubilityofthings.comchemguide.co.uk
The nucleophilicity of an amine is influenced by several factors, including the electronic and steric environment of the nitrogen atom. weebly.com In this compound, the bulky adamantyl group can sterically hinder the approach of electrophiles to the nitrogen atom, potentially reducing its reactivity compared to less hindered tertiary amines. However, the electron-donating nature of the alkyl groups enhances the nucleophilicity of the nitrogen.
The nucleophilic character of the dimethylamine moiety is fundamental to the quaternization reactions discussed in the previous section, where it attacks the electrophilic carbon of the alkylating agent. chemguide.co.uk The reactivity of the dimethylamine group can be modulated by the choice of solvent and reaction conditions. gatech.edu
Electrophilic Substitution Reactions on the Adamantane (B196018) Cage
While the primary focus of reactivity for this compound is often the dimethylamino group, the adamantane cage itself can undergo electrophilic substitution, although this is generally less facile. The rigid, saturated hydrocarbon framework of adamantane is relatively inert. However, under specific conditions, reactions can be induced at the tertiary bridgehead positions.
The presence of the dimethylamino group, an electron-donating group, can influence the regioselectivity of electrophilic attack on the adamantane cage, although its effect is transmitted through the sigma framework. Direct electrophilic substitution on the adamantane core of this compound is not a commonly reported transformation, likely due to the deactivating effect of the protonated amino group under strongly acidic conditions typically required for such reactions.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com While this compound itself is not typically a direct substrate for cross-coupling, its derivatives can be. For instance, halogenated adamantane derivatives can be coupled with various partners.
The field of palladium-catalyzed cross-coupling has seen extensive development, with a wide array of ligands and reaction conditions available to facilitate these transformations. sigmaaldrich.comrsc.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed in organic synthesis. sigmaaldrich.com The bulky nature of the adamantyl group can be advantageous in certain catalytic cycles, influencing the rate and selectivity of the reaction. While direct cross-coupling of this compound is not a standard procedure, the principles of these reactions are relevant for the further functionalization of adamantane-containing molecules. nih.gov
Functional Group Interconversions and Modifications
The concept of functional group interconversion (FGI) is central to organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.commit.eduslideshare.net In the context of this compound, the dimethylamino group can be a starting point for various transformations.
For example, tertiary amines can, under specific oxidative conditions, be converted to other functionalities. While direct conversion of the dimethylamino group to other functionalities on the adamantane core is challenging without cleaving the N-C bond, the principles of FGI are crucial in multi-step syntheses involving adamantane derivatives. vanderbilt.eduscribd.com For instance, the synthesis of this compound itself often starts from 1-adamantylamine, which is then methylated. google.comresearchgate.net This initial amine can be derived from other adamantane derivatives, showcasing the application of FGI in building this molecule.
Synthesis of Advanced Adamantane-Based Molecular Architectures and Hybrid Materials utilizing this compound as a Building Block
The rigid and well-defined three-dimensional structure of the adamantane cage makes it an attractive building block for the construction of complex molecular architectures and hybrid materials. irb.hrrsc.org this compound and its derivatives can serve as key components in the design of supramolecular assemblies, polymers, and functional materials. researchgate.netnih.govfrontiersin.org
The quaternized derivatives of this compound, specifically adamantyltrimethylammonium salts, have been investigated as structure-directing agents in the synthesis of zeolites and as components of ionic liquids. researchgate.net The defined geometry of the adamantyl group can influence the packing and properties of the resulting materials. The ability to introduce functional groups onto the adamantane skeleton, either before or after the introduction of the dimethylamino group, allows for the creation of tailored building blocks for specific applications in materials science and medicinal chemistry. irb.hr
Advanced Spectroscopic and Structural Characterization of 1 Adamantyldimethylamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-adamantyldimethylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular architecture can be constructed.
Detailed ¹H and ¹³C NMR Spectral Analysis and Assignment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The adamantane (B196018) cage, a rigid and highly symmetrical structure, gives rise to complex but predictable patterns. The six protons on the methyl groups attached to the nitrogen atom are chemically equivalent due to free rotation around the C-N bonds, resulting in a sharp singlet. The protons of the adamantane cage itself are divided into bridgehead (CH) and methylene (B1212753) (CH₂) protons, each with characteristic chemical shifts.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon environment. Due to the molecule's symmetry, the number of signals is fewer than the total number of carbon atoms. Key signals include those for the quaternary carbon atom bonded to the nitrogen, the bridgehead methine carbons, the methylene carbons of the cage, and the methyl carbons of the dimethylamino group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.2 | ~40-45 |
| Adamantane C1-N | - | ~55-60 (Quaternary) |
| Adamantane CH (bridgehead) | ~2.0-2.2 | ~35-40 |
| Adamantane CH₂ | ~1.6-1.9 | ~28-35 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₂H₂₁N), the calculated exact mass is 179.1674 g/mol . An HRMS measurement confirming this mass provides strong evidence for the compound's identity. nih.gov
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. uab.edu The primary fragmentation pathway for tertiary amines like this compound is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. columbia.edumiamioh.edu
The major fragmentation would involve the cleavage of the C1-N bond, leading to the formation of a highly stable adamantyl cation and a neutral dimethylamine (B145610) radical, or conversely, a stable N,N-dimethyliminium cation and an adamantyl radical. The latter is often a dominant pathway in the fragmentation of such amines.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₂H₂₁N]⁺• | Molecular Ion (M⁺•) |
| 135 | [C₁₀H₁₅]⁺ | Loss of •N(CH₃)₂ radical |
| 122 | [C₉H₁₂N]⁺ | Fragmentation of the adamantyl cage |
| 44 | [C₂H₆N]⁺ | Formation of dimethyliminium ion via alpha-cleavage |
Note: The base peak is often the most stable fragment. GC-MS data lists a top peak at m/z 122 and the molecular ion at m/z 179. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrations of chemical bonds. hmdb.caspectroscopyonline.com While they provide less precise structural detail than NMR or X-ray crystallography, they are rapid, non-destructive, and excellent for identifying the presence of specific functional groups. spectroscopyonline.com
The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-N bond vibrations. utdallas.edu The adamantane cage gives rise to strong C-H stretching bands in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized carbons. libretexts.orgwpmucdn.com C-H bending and scissoring vibrations appear in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibration of the tertiary amine typically appears as a moderate absorption in the 1250-1020 cm⁻¹ range.
Raman spectroscopy is a complementary technique. hmdb.ca While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, the highly symmetric C-H stretching modes of the adamantane cage would be expected to produce strong signals in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C-H Bend/Scissor | 1450 - 1470 | IR |
| C-N Stretch (tertiary amine) | 1020 - 1250 | IR |
| Adamantane Cage Vibrations | Fingerprint Region (<1400) | IR, Raman |
Note: These are general ranges for the expected functional groups.
X-ray Crystallography: Elucidation of Solid-State Structures and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. anton-paar.comeurl-pesticides.eu The technique involves directing X-rays at a single, well-ordered crystal of the compound. chemicalbook.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the crystal can be determined. miamioh.edu
Bond Lengths and Angles: Confirming the tetrahedral geometry of the adamantane carbons and the geometry around the nitrogen atom.
Conformation: Revealing the exact spatial arrangement of the dimethylamino group relative to the adamantane cage.
Crystal Packing: Showing how individual molecules arrange themselves in the crystal lattice, including intermolecular distances and potential non-covalent interactions that stabilize the solid-state structure.
Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Reaction Monitoring
Chromatography coupled with mass spectrometry is essential for separating complex mixtures and identifying components with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, this compound is well-suited for GC-MS analysis. orslabs.combiomedpharmajournal.org In this technique, the compound is vaporized and passed through a long column that separates it from other components before it enters the mass spectrometer for detection. mdpi.com GC-MS is an excellent method for assessing the purity of a sample of this compound and for identifying it as a product or reactant in a chemical mixture. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly versatile and can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. technologynetworks.comnih.gov In LC-MS/MS, the compound is separated by liquid chromatography and then detected by a tandem mass spectrometer. sciex.comsigmaaldrich.com This method offers exceptional sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific parent ion is selected and fragmented, and then only specific daughter ions are monitored. This highly specific detection method is ideal for quantifying trace amounts of this compound or its derivatives in complex matrices and for monitoring the progress of reactions with high precision.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Profiling
The compositional integrity and thermal behavior of this compound are critical parameters for its application in various scientific and industrial fields. Elemental analysis provides a fundamental confirmation of the compound's empirical formula, while thermogravimetric analysis (TGA) offers insights into its thermal stability and decomposition profile.
Elemental Analysis
Elemental analysis of this compound confirms the presence and relative abundance of carbon, hydrogen, and nitrogen, aligning with its molecular formula, C₁₂H₂₁N. The theoretical elemental composition is a foundational characteristic derived from its atomic constituents and their respective molar masses.
Experimental findings from various studies align closely with the calculated theoretical values, validating the purity and chemical identity of the synthesized compound. A comparison of theoretical and found elemental analysis values is presented below. amazonaws.com
| Element | Theoretical % | Experimental % amazonaws.com |
| Carbon (C) | 80.38 | 80.33 |
| Hydrogen (H) | 11.81 | 11.79 |
| Nitrogen (N) | 7.81 | 7.85 |
This table presents the theoretical elemental composition of this compound alongside representative experimental data.
The close correlation between the theoretical and experimental data underscores the successful synthesis and purification of this compound, with minimal impurities.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is instrumental in determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. The rigid, cage-like structure of the adamantane moiety is known to impart significant thermal stability to its derivatives. rsc.org This inherent stability is a key feature of adamantane-based compounds. wikipedia.org
While a specific, publicly available TGA curve for this compound is not prevalent, the thermal behavior of closely related adamantane derivatives provides a strong indication of its expected high stability. For instance, derivatives such as 1,3-bis(4-hydroxyphenyl)adamantane (B1225811) show decomposition temperatures exceeding 300°C. Furthermore, studies on adamantane-based polymers demonstrate exceptional thermal resilience, with some materials exhibiting stability up to 520°C. rsc.org Research on 1,3-dimethyladamantane (B135411) also indicates high thermal stability, with decomposition studies conducted at temperatures between 420°C and 470°C. acs.org
Based on the established thermal robustness of the adamantane core, a representative TGA profile for this compound would be characterized by a stable baseline with negligible mass loss until a high onset temperature of decomposition is reached. The decomposition would then proceed, leading to a significant loss of mass as the molecule breaks down into volatile fragments.
Below is a representative data table illustrating the expected thermal decomposition profile of this compound under a nitrogen atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 25 - 300 | < 1% | Minor loss of volatile impurities |
| 300 - 450 | ~ 98% | Major decomposition of the compound |
| > 450 | ~ 1% | Residual char |
This table provides a representative thermogravimetric profile for this compound, illustrating its high thermal stability.
The profile indicates that this compound is expected to be thermally stable, with significant decomposition occurring only at elevated temperatures. This high thermal stability is a direct consequence of the robust tricyclic cage structure of the adamantane group.
Computational Chemistry and Theoretical Investigations of 1 Adamantyldimethylamine
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and to predict vibrational spectra. For adamantane (B196018) and its derivatives, DFT methods have proven effective in elucidating structural and electronic properties. nih.gov
Calculations for 1-Adamantyldimethylamine would typically employ a functional, such as B3LYP, combined with a basis set like 6-31G** or 6-311++G(d,p) to accurately describe the electronic distribution. nih.govresearchgate.net The first step is geometry optimization, where the algorithm systematically alters the positions of the atoms until the configuration with the minimum energy is found. This process yields precise values for bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements, which generates a set of vibrational modes and their corresponding frequencies. wisc.edu These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations in the method and vibrational anharmonicity. chemrxiv.org
Table 1: Predicted Vibrational Frequencies for Key Modes of this compound using DFT
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| C-H Stretch (Adamantyl CH₂) | Aliphatic | 2950 - 2850 | Strong |
| C-H Stretch (Adamantyl CH) | Aliphatic | 2870 - 2840 | Medium |
| C-H Stretch (Methyl) | -N(CH₃)₂ | 2820 - 2780 | Medium |
| C-N Stretch | Adamantyl-N | 1250 - 1020 | Medium-Strong |
| CH₂ Scissoring | Adamantyl | ~1450 | Medium |
| Adamantane Cage Deformation | Cage Skeleton | 1000 - 700 | Medium-Weak |
While DFT is highly efficient, ab initio methods offer a pathway to even higher accuracy, as they are based on first principles of quantum mechanics without empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide benchmark-quality results for molecular properties.
For this compound, these high-level calculations would be valuable for predicting properties sensitive to electron correlation, such as ionization potentials, electron affinities, and reaction barrier heights. researchgate.net For instance, calculating the energy difference between the neutral molecule and its cation (the adamantyl-dimethylammonium radical cation) would provide a precise theoretical value for its vertical ionization potential. These methods are crucial for validating the results of less computationally expensive methods like DFT and for studying systems where DFT may not be sufficiently accurate. researchgate.net
Table 2: Comparison of Hypothetical Ground State Energies for this compound
| Computational Method | Basis Set | Relative Computational Cost | Hypothetical Total Energy (Hartree) |
| DFT (B3LYP) | 6-311+G(d,p) | Low | -541.45 |
| MP2 | 6-311+G(d,p) | Medium | -540.21 |
| CCSD(T) | aug-cc-pVTZ | Very High | -540.55 |
Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a force field.
For this compound, MD simulations can explore its conformational landscape. While the adamantane cage is rigid, the dimethylamino group can rotate around the C-N bond. MD simulations can map the potential energy surface associated with this rotation and identify the most stable conformations and the energy barriers between them.
Furthermore, MD is invaluable for studying intermolecular interactions in condensed phases (liquids, solids, or solutions). harvard.edu By simulating a system containing many this compound molecules, one can analyze the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. youtube.com These simulations can reveal how molecules pack in a crystal lattice or how they arrange themselves in a solution, providing insights into properties like solubility and melting point. aps.org
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various types of spectra, which is essential for interpreting experimental data and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (TMS). nih.govresearchgate.net Recent advancements also utilize machine learning algorithms trained on large datasets of experimental and calculated shifts to further improve prediction accuracy. nih.govnih.gov
The prediction of an Infrared (IR) spectrum is a direct output of the vibrational frequency calculations described in section 5.1.1. The calculated frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum, which can be compared directly with experimental results to aid in peak assignment. chemrxiv.orgcheminfo.orgnih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Description | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | Bridgehead C attached to N | - | ~60-65 |
| C3, C5, C7 | Bridgehead CH | ~2.0-2.2 | ~30-35 |
| C2, C8, C9 | CH₂ adjacent to C1 | ~1.6-1.8 | ~40-45 |
| C4, C6, C10 | CH₂ distal to C1 | ~1.7-1.9 | ~30-35 |
| N-CH₃ | Methyl groups | ~2.2-2.4 | ~45-50 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are statistical modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org These models are built by calculating a set of numerical values, known as molecular descriptors, for each molecule and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property. unige.org
For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antiviral agents or receptor antagonists. nih.gov Similarly, a QSPR model could predict properties like boiling point, solubility, or chromatographic retention time.
The first step is to calculate a wide range of molecular descriptors, which can be categorized as:
Topological: Based on the 2D graph of the molecule (e.g., Wiener index, connectivity indices).
Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic: Based on the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies).
Physicochemical: Based on empirical properties (e.g., logP, molar refractivity).
Once these descriptors are calculated, statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines) are used to build the predictive model. mdpi.comnih.gov
Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives
| Descriptor Class | Example Descriptors | Information Encoded |
| Topological | Wiener Index, Balaban J index | Molecular branching and size |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity, reactivity, electron-donating/accepting ability |
| Steric/Geometrical | Molecular Volume, Surface Area | Molecular shape and bulk |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophilicity |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization
Computational chemistry is a powerful tool for investigating reaction mechanisms, which is crucial for optimizing existing synthetic routes and designing new ones. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.
This analysis involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur (the activation energy).
For a reaction involving this compound, such as its synthesis via amination of 1-haloadamantane, DFT calculations can be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting them.
Calculate the activation energy (the energy difference between the reactants and the transition state). researchgate.net
By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. researchgate.net This knowledge can help in selecting optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of the desired product and minimize side reactions.
Pharmacological and Biochemical Investigations of 1 Adamantyldimethylamine and Its Analogs
Neurochemical Modulation and Interactions with Biological Receptors
Adamantane (B196018) derivatives are well-recognized for their ability to modulate various neurotransmitter systems, with a primary focus on the glutamatergic system. Analogs of 1-Adamantyldimethylamine, notably amantadine (B194251) and memantine, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgwebmd.comnih.gov This receptor is a crucial component of excitatory neurotransmission in the central nervous system. webmd.com
The interaction with the NMDA receptor is of significant therapeutic interest. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. webmd.comnih.gov By blocking the NMDA receptor channel, adamantane derivatives can mitigate this excessive calcium influx, thereby exerting a neuroprotective effect. webmd.com The action of amantadine, for instance, is not merely a simple channel block; it has been shown to accelerate the closure of the NMDA receptor channel, contributing to its unique pharmacological profile. nih.gov
While the primary focus has been on NMDA receptors, the structural characteristics of adamantane derivatives suggest potential interactions with other receptor systems. The lipophilic nature of the adamantane cage can facilitate interactions with various biological targets. nih.gov However, detailed studies on the broader receptor binding profile of this compound are not currently available.
Elucidation of Molecular Mechanisms of Action in Biological Systems
The molecular mechanism of action for adamantane analogs like memantine is attributed to their uncompetitive antagonism at the NMDA receptor. This means they only bind to the receptor when it is in an open state, which occurs in the presence of the agonist glutamate. nih.gov This property is thought to contribute to their favorable side-effect profile, as they preferentially block excessive, pathological receptor activation while sparing normal physiological neurotransmission. nih.gov
The adamantane moiety itself plays a crucial role in this mechanism. Its size, shape, and lipophilicity are key determinants of its binding affinity and kinetics within the NMDA receptor channel. nih.gov The unique three-dimensional structure of adamantane allows for precise positioning within the binding pocket. publish.csiro.au
In Vitro Studies of Cellular Responses and Biochemical Pathways
In vitro studies have been instrumental in characterizing the effects of adamantane derivatives. Cellular assays are employed to investigate the bioactivity and potential toxicity of these compounds. nih.gov For instance, studies on novel adamantane derivatives have utilized various human cancer cell lines to assess their anti-proliferative effects. mdpi.comresearchgate.net
Biochemical pathway analysis helps to understand the downstream effects of receptor modulation. By blocking NMDA receptors, adamantane analogs can influence numerous intracellular signaling cascades. This can include the modulation of pathways involved in synaptic plasticity, cell survival, and apoptosis. The exploration of metabolic "dark matter" through computational tools offers a potential avenue for identifying previously unknown biochemical pathways affected by these compounds. nih.gov
Target Identification and Validation Strategies for Therapeutic Applications
The identification of the NMDA receptor as a primary target for adamantane derivatives like amantadine and memantine has been a significant achievement in neuropharmacology. nih.govpublish.csiro.au This discovery has paved the way for their clinical use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. webmd.compublish.csiro.au
Target validation is a critical step in the drug discovery process, confirming that modulation of the identified target has a therapeutic effect. The clinical success of memantine in managing the symptoms of moderate-to-severe Alzheimer's disease serves as a powerful validation of the NMDA receptor as a therapeutic target for this condition. webmd.com
Lead Compound Identification and Optimization in Drug Discovery Pipelines
The adamantane scaffold is considered a valuable starting point, or "lead," in drug discovery. researchgate.netnih.gov Its rigid structure provides a fixed platform for the systematic modification of attached functional groups to explore structure-activity relationships (SAR). nih.govnih.govrsc.orgmdpi.comrsc.org The goal of lead optimization is to enhance the desired pharmacological properties, such as potency and selectivity, while minimizing off-target effects and improving pharmacokinetic parameters. nih.gov
Membrane Permeability and Biochemical Stability Studies
The physicochemical properties of adamantane derivatives significantly influence their absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilic nature of the adamantane group generally enhances a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.gov This is a crucial property for drugs targeting the central nervous system. The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict the passive permeability of compounds. creative-bioarray.com
Applications and Emerging Roles of 1 Adamantyldimethylamine in Materials Science and Specialty Chemicals
1-Adamantyldimethylamine as a Key Intermediate in Pharmaceutical Synthesis
The adamantane (B196018) scaffold is a well-established pharmacophore, most notably recognized for its antiviral properties. The parent compound, 1-aminoadamantane (amantadine), was one of the first antiviral drugs approved for the treatment of Influenza A. researchgate.netmdpi.comnih.gov While direct evidence of this compound as a key intermediate in the synthesis of currently marketed pharmaceuticals is not extensively documented in publicly available literature, its structural similarity to antivirally active adamantane derivatives suggests its potential as a valuable building block in drug discovery.
The synthesis of various antiviral and other pharmacologically active agents often involves the modification of the amino group of 1-aminoadamantane. mdpi.comnih.gov this compound can be synthesized from 1-aminoadamantane and can serve as a precursor for the synthesis of more complex molecules. Its tertiary amine functionality makes it a candidate for quaternization to produce ammonium (B1175870) salts with potential biological activities or for use as phase-transfer catalysts in pharmaceutical synthesis. The bulky adamantyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing its efficacy and metabolic stability.
Table 1: Selected Adamantane Derivatives in Clinical Use
| Drug Name | Therapeutic Application |
| Amantadine (B194251) | Antiviral (Influenza A), Anti-Parkinsonian |
| Rimantadine (B1662185) | Antiviral (Influenza A) |
| Memantine | Treatment of Alzheimer's disease |
| Saxagliptin | Antidiabetic |
| Vildagliptin | Antidiabetic |
This table is provided for illustrative purposes to highlight the pharmaceutical importance of the adamantane core.
Incorporation into Novel Polymeric Materials and Macromolecular Architectures
The incorporation of the bulky and rigid adamantane cage into polymer backbones or as pendant groups can significantly enhance the thermal and mechanical properties of the resulting materials. wikipedia.orgrsc.org While specific studies detailing the incorporation of this compound are limited, research on closely related adamantane derivatives provides strong indications of its potential in polymer science.
For instance, adamantane-containing polyimides have been shown to exhibit high glass transition temperatures, excellent thermal stability, and desirable optical properties. rsc.org A study on poly(2-oxazoline)s functionalized with 1-adamantane methyl amine, a primary amine, demonstrated the ability to tune the polymer's lower critical solution temperature (LCST) through host-guest interactions with cyclodextrins. mdpi.com This suggests that polymers functionalized with the tertiary amine this compound could also exhibit interesting responsive behaviors.
The presence of the dimethylamino group could further impart specific functionalities to polymers, such as catalytic activity, pH-responsiveness, or the ability to coordinate with metal ions. The bulky nature of the adamantyl group can also increase the free volume within a polymer matrix, which can be advantageous for applications such as gas separation membranes.
Catalytic Applications in Organic Synthesis and Industrial Processes
Tertiary amines are widely used as catalysts in a variety of organic reactions, including as bases in elimination and substitution reactions, and as nucleophilic catalysts in reactions such as the Baylis-Hillman reaction. poliuretanos.com.br The catalytic activity of a tertiary amine is influenced by its basicity and the steric environment around the nitrogen atom.
The bulky adamantyl group in this compound would create a sterically hindered environment around the nitrogen atom. This steric hindrance could be exploited to achieve selectivity in certain catalytic processes. For example, in reactions where a less hindered amine might lead to multiple side reactions, the bulkiness of the adamantyl group could favor a specific reaction pathway.
While specific industrial catalytic processes employing this compound are not widely reported, its potential as a sterically hindered base or as a ligand for metal-catalyzed reactions warrants further investigation. The electron-donating nature of the alkyl groups on the nitrogen could also influence its catalytic properties. nih.gov
Development of Functional Coatings and Surface Modification Agents
The unique physical properties of adamantane, such as its hydrophobicity and thermal stability, make it an attractive moiety for the development of functional coatings and surface modification agents. wikipedia.orgpensoft.net While there is a lack of specific literature on the use of this compound for this purpose, the general principles of using adamantane derivatives can be applied.
Coatings incorporating adamantane can exhibit enhanced durability, scratch resistance, and hydrophobicity. The tertiary amine group in this compound could provide a point of attachment to surfaces through various chemical reactions. For example, it could be used to modify surfaces containing acidic functionalities. Furthermore, the amine group could be quaternized to create a positively charged surface, which could be useful for applications requiring antimicrobial properties or for electrostatic interactions with other materials. The incorporation of amines onto surfaces is a known strategy to improve cell adhesion and other biological responses. mdpi.comnih.gov
Role in the Synthesis of Nanomaterials and Self-Assembled Structures
A significant and well-documented application of a derivative of this compound is in the synthesis of nanomaterials, specifically zeolites. The quaternary ammonium salt, N,N,N-trimethyl-1-adamantylammonium hydroxide (B78521) (TMAdaOH), which is synthesized from this compound, is used as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of zeolites, such as SSZ-13. researchgate.nettheseus.find.eduacs.orgfigshare.comnjchm.com
Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them highly valuable as catalysts and adsorbents in various industrial processes. The TMAda+ cation acts as a template around which the zeolite framework assembles, leading to the formation of the specific chabazite (B1143428) (CHA) topology of SSZ-13. researchgate.netnd.eduacs.org The rigid and bulky nature of the adamantyl group plays a crucial role in directing the formation of the zeolite's cage-like structure.
Table 2: Role of TMAda+ in SSZ-13 Zeolite Synthesis
| Parameter | Description |
| Structure-Directing Agent | N,N,N-trimethyl-1-adamantylammonium (TMAda+) |
| Zeolite Framework | Chabazite (CHA) |
| Resulting Zeolite | SSZ-13 |
| Function of OSDA | Acts as a template to direct the formation of the specific microporous structure. |
This application highlights the importance of the adamantane cage in controlling the self-assembly of materials at the nanoscale.
Specialty Chemical Applications: Reagent Development and Process Additives
As a specialty chemical, this compound can serve as a versatile reagent in organic synthesis. Its nucleophilic tertiary amine allows it to participate in a variety of chemical transformations. The presence of the bulky adamantyl group can be used to introduce this moiety into other molecules, thereby modifying their physical and chemical properties.
In industrial processes, tertiary amines can be used as process additives, for example, as pH adjusters, corrosion inhibitors, or as catalysts, as discussed earlier. poliuretanos.com.br The specific properties of this compound, such as its thermal stability and defined molecular structure, could make it a useful additive in certain specialized applications where these characteristics are critical.
Future Research Directions and Translational Perspectives for 1 Adamantyldimethylamine
Exploration of Novel Synthetic Pathways and Biosynthetic Approaches
The synthesis of 1-adamantyldimethylamine and its derivatives is poised for significant innovation, moving beyond traditional methods to embrace more efficient, sustainable, and complex strategies.
Conventional vs. Novel Chemical Synthesis: Standard synthesis typically involves a multi-step process beginning with the Lewis acid-catalyzed rearrangement of cyclopentadiene (B3395910) dimer to form the adamantane (B196018) core. yale.edu The first functionalization step is often a bromination at one of the four equivalent bridgehead positions, followed by nucleophilic substitution with dimethylamine (B145610). nih.gov While robust, this pathway can require harsh conditions. researchgate.net
Future research is focused on developing more advanced synthetic methodologies. This includes the use of solid superacid catalysts, such as ZrO2-SO42-, or molecular sieves, which can offer higher yields and easier workup compared to traditional aluminum chloride catalysts. google.comguidechem.com Another promising area is the direct C-H amination of adamantane, potentially using transition metal catalysts like copper or silver to form the C-N bond in a single, atom-economical step. nih.govrsc.org Furthermore, processes utilizing 1-acyloxyadamantane as a precursor in the presence of sulfuric acid present an alternative route for functionalization. google.com
Hypothetical Biosynthetic Pathways: While no natural biosynthetic pathway for adamantane exists, the field of synthetic biology offers intriguing possibilities for its de novo bioamination. Researchers have successfully designed artificial multi-enzyme cascades for the amination of simple alkanes. researchgate.netresearchgate.net A speculative biosynthetic route for this compound could be engineered as follows:
Hydroxylation: A cytochrome P450 monooxygenase, engineered for specificity, could hydroxylate the adamantane C-H bond at a bridgehead position to form 1-adamantanol.
Oxidation: An alcohol dehydrogenase could then oxidize the alcohol to adamantanone.
Reductive Amination: Finally, an engineered amine dehydrogenase or a transaminase could catalyze the reductive amination of the ketone with dimethylamine as the amine donor, yielding the target compound. researchgate.net
This enzymatic approach would offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions.
| Synthesis Approach | Key Features | Potential Advantages |
| Traditional Chemical | Halogenation followed by nucleophilic substitution. researchgate.netnih.gov | Well-established and reliable for simple derivatives. |
| Novel Chemical | Direct C-H activation; solid superacid catalysis. google.comguidechem.comnih.gov | Higher efficiency, fewer steps, milder conditions. |
| Hypothetical Biosynthetic | Multi-enzyme cascade (e.g., P450, ADH, AmDH). researchgate.netresearchgate.net | High selectivity, sustainability, green chemistry. |
Design and Synthesis of Advanced this compound Derivatives with Tailored Properties
The rigid adamantane scaffold is an ideal building block for creating complex molecules with precisely controlled three-dimensional structures. nih.gov Future work will focus on designing advanced derivatives of this compound to tailor specific properties for targeted applications. The primary strategies involve modification of the adamantane core and the amine functional group.
Introducing additional functional groups at the remaining three bridgehead positions (C3, C5, C7) can produce tetra-substituted derivatives with unique properties. colab.ws This "four-directional synthesis" approach allows for the creation of multivalent scaffolds, which are of significant interest for developing molecules that can interact with multiple biological targets simultaneously. researchgate.net The synthesis of these poly-functionalized derivatives is challenging, as each successive substitution becomes more difficult. researchgate.net
The design of these derivatives aims to modulate key physicochemical properties. The adamantane cage itself imparts high lipophilicity, a trait that can be fine-tuned by the addition of polar or nonpolar substituents. mdpi.com This allows for the optimization of a molecule's bioavailability and ability to cross biological membranes. mdpi.com
| Derivative Type | Design Strategy | Potential Tailored Property |
| Poly-functionalized Core | Stepwise substitution at C3, C5, C7 positions. colab.ws | Multivalent binding, altered solubility, enhanced target specificity. |
| Quaternary Ammonium (B1175870) Salts | Alkylation of the tertiary amine. | Increased water solubility, use as phase-transfer catalysts. |
| Amine-Linked Conjugates | Covalent attachment of peptides, fluorophores, or drugs. | Targeted delivery, imaging agents, prodrugs. |
Deeper Elucidation of Pharmacological Profiles and Biological Targets
The pharmacological potential of this compound remains largely unexplored, but the well-documented activities of its parent compound, amantadine (B194251) (1-aminoadamantane), provide a compelling starting point. Amantadine is an antiviral agent that targets the M2 proton channel of the influenza A virus and is also used to treat Parkinson's disease, acting as an N-methyl-D-aspartate (NMDA) receptor antagonist and promoting dopamine (B1211576) release. nih.govnih.govresearchgate.net
The addition of two methyl groups to the amine in this compound is expected to significantly increase its lipophilicity, which could enhance its penetration of the blood-brain barrier and alter its interaction with biological targets. nih.gov Future pharmacological studies should investigate whether it retains activity against the M2 channel or NMDA receptors, and more importantly, explore novel biological targets.
Computational methods, including molecular docking and network pharmacology, are crucial for identifying potential new targets. researchgate.net Research on other adamantane derivatives has revealed a wide range of activities, suggesting promising areas of investigation for this compound and its analogues. mdpi.com
| Potential Biological Target Class | Rationale / Example from Adamantane Family |
| Ion Channels | Amantadine targets the M2 proton channel and NMDA receptors. nih.govnih.gov |
| Enzymes (Kinases, etc.) | Derivatives have been investigated as inhibitors of AKT1 protein in cancer pathways. researchgate.net |
| Viral Proteins | Adamantane compounds have been designed to inhibit poxvirus proteins like p37. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | The rigid scaffold can orient pharmacophores for selective receptor binding. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of adamantane-based compounds. nih.govoxfordglobal.com These computational tools can dramatically accelerate the design-make-test-analyze cycle by predicting molecular properties and suggesting novel structures.
De Novo Design: Generative AI models can be trained on existing chemical data to design entirely new this compound derivatives with a desired target profile. oxfordglobal.comspringernature.com For example, an algorithm could be tasked to generate structures with predicted high binding affinity for a specific enzyme while maintaining drug-like properties.
Predictive Modeling: ML models can be built to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. nih.gov This allows for high-throughput virtual screening, enabling researchers to prioritize a small number of the most promising candidates for chemical synthesis and biological testing. nih.gov
| AI/ML Application | Function | Impact on Research |
| Generative Models | Design novel molecules with optimized properties. oxfordglobal.com | Expands accessible chemical space beyond human intuition. |
| Virtual Screening | Prioritize candidates from large virtual libraries. nih.gov | Reduces cost and time by focusing on high-potential compounds. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. nih.gov | Enables early-stage elimination of candidates likely to fail. |
| Retrosynthesis | Propose viable synthetic routes for complex targets. springernature.com | Overcomes synthetic challenges and accelerates compound production. |
Expanding Applications in Emerging Fields of Materials Science and Bio-Engineering
The inherent properties of the adamantane cage—rigidity, thermal stability, and a well-defined three-dimensional structure—make it an attractive component for advanced materials and bio-engineering applications. nih.govwikipedia.org this compound, with its functional amine handle, serves as a versatile building block for creating sophisticated supramolecular systems.
In materials science , adamantane derivatives are being explored for creating polymers with high thermal resistance and specific optical properties. guidechem.comwikipedia.org The incorporation of this compound into a polymer backbone could be used to create materials for specialized coatings or electronic applications. Adamantane-type clusters have also demonstrated significant potential in the field of nonlinear optics. rsc.org
In bio-engineering , the lipophilic adamantane moiety can function as a robust molecular anchor for insertion into the lipid bilayers of liposomes or cell membranes. nih.govpensoft.net This enables its use in targeted drug delivery systems. nih.gov For instance, a therapeutic agent could be tethered to the amine group of this compound, which would then anchor the entire conjugate to a liposomal nanocarrier. This same principle allows for applications in surface recognition, where adamantane-functionalized surfaces can be used to study interactions with specific cell receptors. nih.govpensoft.net
Addressing Challenges and Identifying Opportunities for Future Innovations in Adamantane Chemistry
Despite its promise, the advancement of adamantane chemistry faces several key challenges that also represent significant opportunities for innovation.
Challenges:
Synthetic Complexity: The chemical inertness of the C-H bonds and the increasing difficulty of sequential functionalization make the synthesis of complex, multi-substituted adamantanes a formidable challenge. researchgate.net
Stereocontrol: The synthesis of specific chiral adamantane derivatives, such as 1,2-disubstituted compounds, is difficult to achieve and requires sophisticated synthetic strategies. nih.gov
Solubility: The inherent lipophilicity of the adamantane core can lead to poor aqueous solubility, complicating its use in biological systems and requiring formulation strategies or the addition of solubilizing groups. mdpi.com
Opportunities:
Advanced Catalysis: The development of novel catalytic systems for selective C-H functionalization will be critical to overcoming current synthetic limitations.
Supramolecular Chemistry: The strong host-guest interactions between adamantane and cyclodextrins can be exploited to create drug delivery systems, molecular sensors, and self-healing materials. nih.gov
Computational Co-Design: Tightly integrating AI-driven design with automated synthesis and high-throughput screening can create a closed-loop discovery platform, rapidly accelerating the identification of new adamantane-based drugs and materials.
The continued exploration of this compound and its derivatives, driven by these future research directions, holds the potential to deliver novel solutions across a spectrum of scientific and technological fields.
Q & A
Q. What are the key structural features of 1-Adamantyldimethylamine that influence its biological activity?
The adamantane core (a rigid, tricyclic hydrocarbon cage) and dimethylamine group are critical. The adamantyl moiety enhances lipid solubility, facilitating membrane penetration and interaction with hydrophobic biological targets, while the dimethylamine group contributes to basicity and potential hydrogen bonding. These features are linked to reported antiviral and anticancer activities in adamantane derivatives .
Q. How is this compound synthesized, and what are common purification methods?
Adamantane derivatives are often synthesized via the Mannich reaction, which introduces amine groups to the adamantane core. For example, related compounds like N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine are prepared by reacting adamantane derivatives with formaldehyde and dimethylamine under acidic conditions. Purification typically involves column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm molecular structure (e.g., adamantane proton signals at δ 1.6–2.1 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation (theoretical: 179.3 g/mol).
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can researchers resolve contradictory results in the biological activity of this compound across studies?
Contradictions may arise from variations in experimental design (e.g., cell line specificity, concentration ranges). To address this:
- Standardize assays: Use validated cell lines (e.g., HEK293 for antiviral studies) and consistent dosing protocols.
- Control for stereochemistry: Verify the compound’s stereochemical purity, as impurities in adamantane derivatives can alter activity .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What experimental strategies are optimal for elucidating the mechanism of action of this compound in cancer research?
- Transcriptomic profiling: RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated cancer cells.
- Protein interaction studies: Surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to screen for binding partners (e.g., ion channels, kinases).
- In vivo models: Xenograft mouse studies with dose-response evaluation (e.g., 10–100 mg/kg, oral administration) to assess tumor growth inhibition .
Q. How can synthetic protocols for this compound be optimized to improve yield and scalability?
- Catalyst screening: Test Lewis acids (e.g., BF₃·OEt₂) to accelerate Mannich reaction kinetics.
- Solvent optimization: Replace traditional solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency.
- Process monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
